3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-ethoxyphenylhydrazine with ethyl 2-chloro-3-oxobutanoate to form an intermediate, which then undergoes cyclization with thiosemicarbazide to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the ethoxy group can yield various substituted derivatives .
Scientific Research Applications
3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-ethoxyphenyl)-5-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(4-ethoxyphenyl)-6-(methylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridazine
Uniqueness
3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethylsulfanyl group, in particular, can affect its interactions with molecular targets and its overall stability .
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS/c1-3-20-12-7-5-11(6-8-12)15-17-16-13-9-10-14(21-4-2)18-19(13)15/h5-10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOOAWHSABOFCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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